What are the chemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine?
What are the chemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine?
An In-Depth Technical Guide to the Chemical Properties of N-Isobutyl 2-bromo-6-fluorobenzylamine (CAS 1355247-08-3)
Abstract
N-Isobutyl 2-bromo-6-fluorobenzylamine is a halogenated aromatic amine that serves as a highly versatile and valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring an ortho-bromo and ortho-fluoro group relative to the aminomethyl side chain, imparts a distinct reactivity profile that is highly sought after for constructing complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom modulates the electronic properties and metabolic stability of derivative compounds. This technical guide provides a comprehensive analysis of the chemical properties of N-Isobutyl 2-bromo-6-fluorobenzylamine, including its physicochemical characteristics, spectroscopic profile, primary synthetic routes, and key reactivity patterns. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.
Introduction and Molecular Overview
N-Isobutyl 2-bromo-6-fluorobenzylamine, identified by CAS number 1355247-08-3, is a secondary amine characterized by a 2-bromo-6-fluorobenzyl core N-substituted with an isobutyl group.[] The strategic placement of the halogen atoms creates a sterically hindered yet electronically activated aromatic system. This structural arrangement is pivotal, as it allows for selective chemical transformations, making it a key precursor in the synthesis of targeted therapeutic agents and functional materials.[2] This guide aims to consolidate the known chemical data, present logical synthetic protocols, and explore the compound's reactivity to serve as an authoritative resource for laboratory scientists.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development.
Physicochemical Data
The key physicochemical and computed properties of N-Isobutyl 2-bromo-6-fluorobenzylamine are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for biological activity, and for designing purification strategies.
| Property | Value | Source |
| CAS Number | 1355247-08-3 | [] |
| IUPAC Name | N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine | [] |
| Molecular Formula | C₁₁H₁₅BrFN | [] |
| Molecular Weight | 260.15 g/mol | [] |
| Canonical SMILES | CC(C)CNCC1=C(C=CC=C1Br)F | [] |
| Topological Polar Surface Area | 12 Ų | [] |
| Rotatable Bond Count | 4 | [] |
| Hydrogen Bond Donor Count | 1 | [] |
| Hydrogen Bond Acceptor Count | 2 | [] |
| XLogP3 | 3.4 | [] |
Scientist's Note: The calculated XLogP3 value of 3.4 suggests moderate lipophilicity, indicating good potential for solubility in organic solvents and permeability across biological membranes, a desirable trait in drug discovery programs. The low topological polar surface area (TPSA) further supports this assessment.
Spectroscopic Profile (Expected)
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¹H NMR: The spectrum is expected to show distinct signals corresponding to the isobutyl and benzyl moieties. The two methyl groups of the isobutyl chain should appear as a doublet around 0.9-1.0 ppm. The methine proton (CH) would be a multiplet, and the methylene protons (CH₂) adjacent to the nitrogen would be a doublet. The benzylic methylene protons should appear as a singlet or a closely coupled multiplet in the 3.7-4.0 ppm range. The aromatic region would display complex multiplets due to the bromine and fluorine substituents.[3]
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¹³C NMR: The spectrum would feature four signals for the isobutyl group and one for the benzylic carbon. The six aromatic carbons would be distinct, with their chemical shifts influenced by the halogen substituents. The carbons directly bonded to or ortho/meta to the fluorine atom would exhibit characteristic C-F coupling constants.[3]
-
Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion peak (M+) with an accompanying M+2 peak of nearly identical intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. Common fragmentation patterns would likely include cleavage of the C-N bond to form an iminium cation and cleavage at the benzylic position.[3][4]
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching vibrations for both aliphatic and aromatic protons (2800-3100 cm⁻¹), a weak to medium N-H stretching band for the secondary amine around 3300-3500 cm⁻¹, C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region, and characteristic C-F and C-Br stretching bands in the fingerprint region (below 1200 cm⁻¹).[3]
Synthesis and Manufacturing Pathways
The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine is typically achieved through one of two reliable and scalable methods: direct N-alkylation or reductive amination.
Pathway 1: N-Alkylation of Isobutylamine
This classic method involves the nucleophilic substitution of a benzyl halide with isobutylamine.[2] It is a straightforward approach, though it requires the prior synthesis of the benzyl halide starting material.
Caption: N-Alkylation Synthetic Workflow.
Experimental Protocol: N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-6-fluorobenzyl bromide (1.0 eq), acetonitrile (ACN) as the solvent, and potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Addition: Add isobutylamine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final product.
Rationale: The use of a base like K₂CO₃ is crucial to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion. Acetonitrile is a common polar aprotic solvent for such nucleophilic substitutions. Using a slight excess of the amine helps to ensure full consumption of the more valuable benzyl bromide starting material and can help minimize potential side reactions.
Pathway 2: Reductive Amination
Reductive amination is often the preferred method in industrial settings due to its high efficiency, atom economy, and often milder conditions. This pathway involves the reaction of 2-bromo-6-fluorobenzaldehyde with isobutylamine to form an intermediate imine, which is then reduced in situ to the target amine.
Caption: Reductive Amination Synthetic Workflow.
Experimental Protocol: Reductive Amination
-
Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add isobutylamine (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel.
Rationale: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations because it is mild, tolerant of many functional groups, and selectively reduces the protonated imine intermediate over the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct.
Chemical Reactivity and Synthetic Utility
The synthetic value of N-Isobutyl 2-bromo-6-fluorobenzylamine is derived from the distinct reactivity of its functional groups, particularly the aryl-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend I > Br > Cl.[5] This makes the C-Br bond in this molecule significantly more reactive than a corresponding C-Cl bond, while the C-F bond remains largely inert under these conditions.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Reaction: Reaction with alkenes to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
Caption: Generalized Catalytic Cycle for Suzuki Coupling.
Reactions of the Amine
The secondary amine functionality is a versatile handle for further derivatization.
-
Acylation/Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy for introducing new functional groups or building out molecular complexity.
-
Further Alkylation: While potentially challenging due to steric hindrance, the amine can undergo further alkylation under specific conditions.[6]
Safety, Handling, and Storage
As with many halogenated benzylamine derivatives, N-Isobutyl 2-bromo-6-fluorobenzylamine and its precursors should be handled with appropriate care. Analogous compounds are classified as corrosive and can cause severe skin burns and eye damage.[7][8][9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[10]
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]
-
Spill Control: Have appropriate spill control materials readily available.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10]
-
For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual degradation.[8]
Conclusion
N-Isobutyl 2-bromo-6-fluorobenzylamine is a strategically designed synthetic intermediate whose chemical properties are dominated by the interplay between its ortho-bromo and ortho-fluoro substituents and its secondary amine functionality. Its robust utility in palladium-catalyzed cross-coupling reactions makes it an invaluable building block for accessing novel chemical space in pharmaceutical and materials research. The synthetic routes to this compound are well-established and scalable, ensuring its accessibility for a wide range of applications. By understanding its detailed chemical properties, reactivity, and handling requirements, researchers can effectively and safely incorporate this versatile molecule into their synthetic endeavors.
References
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AmazeChem. N-Isobutyl 2-bromo-6-fluorobenzylamine - CAS 1355247-08-3. [Link]
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ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF. [Link]
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Reddit. Problematic N-Alkylation : r/chemistry. [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]
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Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-2-fluorobenzylamine. [Link]
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PubChem. 2-Bromobenzylamine | C7H8BrN | CID 334072. [Link]
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